Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate

Description

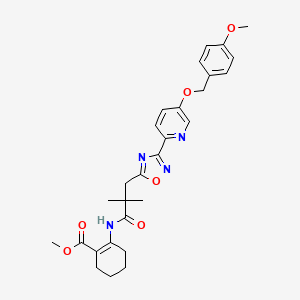

Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate is a structurally complex organic molecule featuring multiple functional groups and heterocyclic systems. Key components include:

- A 1,2,4-oxadiazole ring, known for its stability and applications in medicinal chemistry .

- A cyclohexene ring with ester and amide substituents, contributing to conformational rigidity.

- A 2,2-dimethylpropanamido linker, which may influence steric and electronic properties.

This compound’s synthesis likely involves cyclization reactions for oxadiazole formation, analogous to methods described for related derivatives (e.g., using cesium carbonate in dry DMF at room temperature) .

Properties

IUPAC Name |

methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O6/c1-28(2,27(34)30-22-8-6-5-7-21(22)26(33)36-4)15-24-31-25(32-38-24)23-14-13-20(16-29-23)37-17-18-9-11-19(35-3)12-10-18/h9-14,16H,5-8,15,17H2,1-4H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZVCGTZEKBKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)OCC3=CC=C(C=C3)OC)C(=O)NC4=C(CCCC4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101125 | |

| Record name | Methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917911-03-6 | |

| Record name | Methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917911-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps including the formation of the oxadiazole moiety and subsequent coupling reactions with pyridine and cyclohexene derivatives. The structural complexity of this compound suggests potential interactions with biological targets through various mechanisms.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit promising anticancer activity. For instance, derivatives similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives induced apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes like topoisomerase II and MAPK .

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound's structure suggests it may inhibit enzymes involved in cell proliferation and survival pathways. For example, oxadiazole derivatives have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth .

- Induction of Apoptosis : Studies have reported that similar compounds can induce apoptosis through mechanisms involving p53 activation and caspase 3 elevation. This was evidenced by increased expression levels of pro-apoptotic factors in treated cancer cells .

- Cell Cycle Arrest : The compound has been noted to cause cell cycle arrest at specific phases, further contributing to its anticancer efficacy. This effect is often mediated by the down-regulation of cyclin-dependent kinases (cdk), which are essential for cell cycle progression .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

| Study | Compound | Cell Line | Activity | Mechanism |

|---|---|---|---|---|

| Hekal et al. (2020) | Oxadiazol derivatives | HepG2, MCF-7 | Significant anti-proliferative | Induction of apoptosis via caspase activation |

| PMC9969401 (2023) | Oxadiazole hybrids | Various cancer lines | Inhibition of proliferation | Enzyme inhibition (topoisomerase II) |

| PMC9963071 (2023) | 1,3,4-Oxadiazoles | Cancer cell lines | Anticancer activity | Targeting HDAC and thymidylate synthase |

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a) 1,2,4-Oxadiazole Derivatives

- Compound 7a-c (from ): Contains a benzo[b][1,4]oxazin-3-one core linked to phenyl-1,2,4-oxadiazoles. Unlike the target compound, these lack pyridine and cyclohexene moieties but share oxadiazole stability, which is critical for drug design .

- Compound 11a-b (from ): Pyran derivatives with amino and cyano groups. While structurally distinct, their synthesis (reflux with triethylamine in 1,4-dioxane) highlights alternative strategies for heterocycle formation .

b) Substituent Effects

- The 4-methoxybenzyloxy group in the target compound increases lipophilicity compared to simpler alkoxy substituents (e.g., methyl or ethyl groups). This modification may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

*Estimated based on structural composition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.